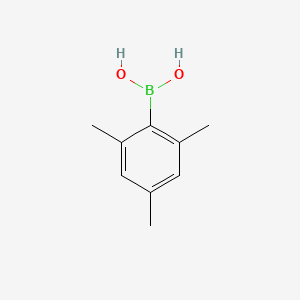

2,4,6-Trimethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157832. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXQRXJJJUZZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303313 | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-97-2 | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5980-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3E8CV75Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid for Advanced Research

CAS Number: 5980-97-2

This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylboronic acid, also known as mesitylboronic acid, for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols, and its critical role in the synthesis of bioactive molecules, with a specific focus on the clinical candidate Afuresertib.

Core Compound Properties

This compound is a versatile organoboron compound widely utilized as a building block in organic synthesis. Its sterically hindered nature, due to the three methyl groups on the phenyl ring, imparts unique reactivity and selectivity in cross-coupling reactions.[1] Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃BO₂ | [2] |

| Molecular Weight | 164.01 g/mol | [2][3] |

| Melting Point | 115-122 °C | [3][4] |

| Boiling Point (Predicted) | 309.1 ± 52.0 °C | |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.00 ± 0.58 | |

| Appearance | White to off-white powder/crystals | [3] |

| Solubility | Soluble in methanol |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in carbon-carbon bond formation are critical processes in medicinal chemistry. Detailed experimental protocols for both are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) via a Grignard reaction followed by boronation.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated magnesium turnings (1.2 equivalents).[2] Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the mixture is refluxed for approximately 3 hours to ensure complete formation of the Grignard reagent, mesitylmagnesium bromide.[2]

-

Boronation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.[2] Freshly distilled trimethyl borate (2.0 equivalents) is then added dropwise, maintaining the low temperature.[2] After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight (approximately 12 hours).[2]

-

Hydrolysis and Work-up: The reaction is quenched by cooling the flask to 0 °C and slowly adding 1M aqueous hydrochloric acid (HCl) (2.0 equivalents).[2] The mixture is stirred at room temperature for an additional 2 hours.[2]

-

Isolation and Purification: The phases are separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield pure this compound.[2]

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling for Bioactive Molecule Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5][6] This protocol provides a general methodology for the coupling of an aryl halide with an arylboronic acid, a reaction class for which this compound is frequently used to synthesize sterically hindered biaryl compounds.[7] This is a key step in the synthesis of many complex molecules, including kinase inhibitors.

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.5 equivalents), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (1.25-2.0 equivalents), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%).[5]

-

Solvent and Degassing: Add a suitable solvent system, which can be anhydrous (e.g., toluene) or aqueous (e.g., dimethoxyethane (DME)/water), depending on the substrates.[5] Purge the mixture with an inert gas like argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the required temperature (typically between 85-100 °C) and stir under the inert atmosphere until the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure biaryl product.

Application in Drug Discovery: Synthesis of AKT Inhibitors

This compound and its derivatives are instrumental in the synthesis of complex pharmaceuticals. A prominent example is in the development of kinase inhibitors, which are a major class of anti-cancer drugs. Specifically, the synthesis of inhibitors for the serine/threonine kinase AKT (also known as Protein Kinase B) often involves Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds.[2][8][9]

Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, pan-AKT inhibitor that has been evaluated in clinical trials for various cancers, including multiple myeloma and ovarian cancer.[1][5][8] The synthesis of Afuresertib and related AKT inhibitors involves a Suzuki coupling step to form a key intermediate.[1]

The PI3K/AKT/mTOR Signaling Pathway

Afuresertib functions by inhibiting AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[3][8] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively active due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][5] By inhibiting AKT, Afuresertib effectively blocks these downstream pro-survival signals.[3][8]

The PI3K/AKT Signaling Pathway and Point of Inhibition by Afuresertib

Caption: Afuresertib inhibits the PI3K/AKT pathway, blocking pro-survival signals.

This guide demonstrates the fundamental importance of this compound as a key reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures, exemplified by its role in synthesizing advanced clinical candidates like Afuresertib, underscores its value in modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is Afuresertib used for? [synapse.patsnap.com]

- 8. d-nb.info [d-nb.info]

- 9. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4,6-Trimethylphenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylboronic Acid

Introduction

This compound, also known as mesitylboronic acid, is a crucial organoboron compound utilized extensively in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[1][2] The steric hindrance provided by the two ortho-methyl groups on the phenyl ring imparts unique reactivity and selectivity in these coupling reactions. This guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of this compound, focusing on the Grignard reaction pathway.

Core Synthesis Pathway: Grignard Reaction

The most common and established method for synthesizing this compound involves the reaction of a Grignard reagent, formed from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide), with a trialkyl borate ester, such as trimethyl borate or triethyl borate.[3][4] This is followed by acidic hydrolysis to yield the final boronic acid product.[5]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis of this compound from 2-bromo-1,3,5-trimethylbenzene. The procedure involves the formation of 2,4,6-trimethylphenylmagnesium bromide, followed by its reaction with a borate ester and subsequent workup.[1][3]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromo-1,3,5-trimethylbenzene | 576-83-0 | C₉H₁₁Br | 199.09 |

| Magnesium (turnings/chips) | 7439-95-4 | Mg | 24.31 |

| Triethyl Borate | 150-46-9 | C₆H₁₅BO₃ | 145.99 |

| Trimethyl Borate | 121-43-7 | C₃H₉BO₃ | 103.91 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Benzene | 71-43-2 | C₆H₆ | 78.11 |

Step 1: Formation of the Grignard Reagent

The initial step involves the preparation of the Grignard reagent from 2-bromo-1,3,5-trimethylbenzene and magnesium turnings in an anhydrous ethereal solvent.[3]

| Parameter | Value / Condition |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reactant 1 | Magnesium (Mg) turnings (1.2 equiv.) |

| Reactant 2 | 2-Bromo-1,3,5-trimethylbenzene (1 equiv.) |

| Initiation | Gentle heating or addition of an initiator (e.g., a small crystal of iodine or bromoisopropene)[1][3] |

| Reaction Temperature | Reflux |

| Reaction Time | 3 - 4.5 hours[3] |

Detailed Procedure:

-

Equip a dry three-necked, round-bottomed flask with a reflux condenser, a magnetic stirrer, and a constant pressure dropping funnel, all under an inert atmosphere.

-

Add magnesium chips (e.g., 60.27 mmol) and anhydrous tetrahydrofuran (30 mL) to the flask.[3]

-

Dissolve 2-bromo-1,3,5-trimethylbenzene (e.g., 32.02 mmol) in anhydrous tetrahydrofuran (30 mL) and add it to the dropping funnel.[3]

-

Initiate the reaction by adding a small amount of the bromide solution or an initiator like bromoisopropene and warming the mixture.[3]

-

Once the reaction begins (indicated by bubbling and heat generation), add the remaining 2-bromo-1,3,5-trimethylbenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 3 to 4.5 hours to ensure complete formation of the Grignard reagent.[3]

Step 2: Boronic Ester Formation and Hydrolysis

The Grignard reagent is reacted with a trialkyl borate at low temperature, followed by acidic workup to produce the boronic acid.[3][5]

| Parameter | Value / Condition |

| Reagent | Triethyl Borate or Trimethyl Borate (2 - 3.5 equiv.)[3] |

| Reaction Temperature | -78 °C to -10 °C[3][5] |

| Addition | Slow, dropwise addition of borate ester to the Grignard reagent |

| Post-addition Stirring | Allow to warm to room temperature and stir for 5-12 hours[3] |

| Quenching/Hydrolysis | 1 M Hydrochloric Acid (HCl) solution at 0 °C[3] |

| Post-hydrolysis Stirring | 2 hours at room temperature[3] |

Detailed Procedure:

-

Cool the prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.[3]

-

Slowly add triethyl borate (e.g., 111.66 mmol) or trimethyl borate dropwise to the cold Grignard solution over approximately 15 minutes, maintaining the low temperature.[3]

-

After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for at least 5 hours (or overnight).[3]

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 1 M hydrochloric acid.[3]

-

Stir the resulting biphasic mixture vigorously for 2 hours at room temperature to ensure complete hydrolysis of the boronate ester.[3]

Step 3: Product Isolation and Purification

The final product is isolated from the reaction mixture through extraction and purified by recrystallization.

| Parameter | Value / Condition |

| Extraction Solvent | Diethyl ether[3] |

| Washing Solution | Saturated brine[3] |

| Drying Agent | Anhydrous sodium sulfate[3] |

| Purification Method | Recrystallization[3] or column chromatography[6] |

| Recrystallization Solvent | Benzene[3] or Hexane[3] |

| Typical Yield | ~58%[3] |

Detailed Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer three times with diethyl ether.[3]

-

Combine all organic layers and wash them with saturated brine.[3]

-

Dry the combined organic phase over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[3]

-

Purify the crude solid by recrystallization from benzene or by suspending it in hexane, filtering, and washing with fresh hexane to yield pure this compound.[3]

Product Characterization

The identity and purity of the final product are confirmed using spectroscopic methods.

| Technique | Spectrometer | Solvent | Chemical Shifts (δ) |

| ¹H-NMR | 400 MHz | CDCl₃ | 6.82 (s, 2H, Ar-H), 4.73 (brs, 2H, B(OH)₂), 2.33 (s, 6H, ortho-CH₃), 2.26 (s, 3H, para-CH₃)[3] |

| ¹³C-NMR | 100 MHz | CDCl₃ | 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12[3] |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 5980-97-2 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 2,4,6-Trimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trimethylphenylboronic acid. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis. This document presents quantitative data in a clear, tabular format, details generalized experimental protocols for property determination, and includes a visualization of a key reaction pathway.

Core Physical and Chemical Properties

This compound, also known as Mesitylboronic acid, is an organoboron compound widely utilized in organic synthesis, most notably as a reagent in Suzuki-Miyaura cross-coupling reactions. Its physical characteristics are crucial for its handling, storage, and reactivity.

| Property | Value | Source |

| IUPAC Name | (2,4,6-trimethylphenyl)boronic acid | N/A |

| Synonyms | 2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, Mesitylboronic acid | N/A |

| CAS Number | 5980-97-2 | N/A |

| Molecular Formula | C₉H₁₃BO₂ | N/A |

| Molecular Weight | 164.01 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 115-122 °C | N/A |

| Boiling Point (Predicted) | 309.1 ± 52.0 °C | N/A |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in Methanol | N/A |

| pKa (Predicted) | 9.00 ± 0.58 | N/A |

Experimental Protocols

While specific experimental data for the determination of every physical property of this compound is not extensively published in readily available literature, standardized methodologies for organic compounds provide a reliable framework for their measurement.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting. A narrow melting range is indicative of high purity.[1]

Solubility Determination (Equilibrium Solubility Method)

The solubility of this compound in various solvents can be assessed qualitatively and quantitatively.

Methodology:

-

To a known volume of a selected solvent (e.g., water, methanol, toluene) at a specified temperature, an excess amount of this compound is added.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the suspension is allowed to settle, or is filtered/centrifuged to separate the undissolved solid.

-

A known volume of the clear, saturated supernatant is carefully removed.

-

The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then expressed in terms of mass per unit volume (e.g., g/L or mg/mL).[2][3][4][5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound, a weak Lewis acid, can be determined by potentiometric titration.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7][8]

Key Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates the catalytic cycle of this reaction.

This workflow demonstrates the key steps of oxidative addition, transmetalation (where the aryl group from this compound is transferred to the palladium center), and reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst.[9][10]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2,4,6-Trimethylphenylboronic Acid

Introduction

2,4,6-Trimethylphenylboronic acid, a member of the arylboronic acid family, is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and overall experimental design. This technical guide aims to provide a comprehensive overview of the available solubility information and experimental methodologies for determining the solubility of this compound for researchers, scientists, and professionals in drug development.

Solubility Data

Despite a comprehensive search of publicly available scientific literature, specific quantitative solubility data for this compound in various organic solvents remains limited. However, to provide a relevant frame of reference, this guide presents solubility data for the parent compound, phenylboronic acid. This information can serve as a valuable proxy for estimating the solubility behavior of its trimethyl-substituted derivative.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Water | 0 | ~1.1 |

| Water | 25 | ~2.5 |

| Dipropyl ether | - | High |

| Acetone | - | High |

| 3-Pentanone | - | High |

| Chloroform | - | Moderate |

| Methylcyclohexane | - | Very Low |

Note: The solubility-temperature relationship for phenylboronic acid in water is reported to be linear up to at least 45°C.[1] The qualitative solubility data in organic solvents is based on comparative studies.[1][2]

It is important to note that the three methyl groups on the phenyl ring of this compound will increase its lipophilicity compared to phenylboronic acid. This structural modification is expected to decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic method, which involves monitoring the dissolution of a solid solute in a solvent upon controlled heating.[3]

Dynamic Method Protocol

-

Sample Preparation: A series of samples containing known compositions of this compound and the chosen solvent are prepared in sealed vials.

-

Heating and Observation: The vials are placed in a controlled temperature bath and the temperature is gradually increased at a constant rate (e.g., 0.1-0.5 °C/min).[3]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be achieved visually or by using a luminance probe or a laser beam to detect the scattering of light by undissolved solid particles.[1][2][3]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3]

-

Data Collection: This process is repeated for different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[3]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). Understanding the stability profile of this critical reagent is paramount for ensuring its quality, efficacy in synthetic applications, and the reproducibility of experimental results. This document outlines the known degradation pathways, recommended storage conditions, and detailed protocols for stability assessment.

Executive Summary

This compound is a vital building block in organic synthesis, notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form sterically hindered biaryl compounds. While generally considered more stable than many other arylboronic acids due to the steric protection afforded by the flanking methyl groups, it is nevertheless susceptible to degradation under specific environmental conditions. The primary degradation pathways include protodeboronation, oxidation, and dehydration to form the corresponding boroxine. Adherence to strict storage and handling protocols is crucial to preserve the integrity of this reagent. This guide provides the necessary data and methodologies to effectively manage and assess the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5980-97-2 |

| Molecular Formula | C₉H₁₃BO₂ |

| Molecular Weight | 164.01 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 115-122 °C (lit.)[1][2] |

| Boiling Point | 309.1 ± 52.0 °C (Predicted)[1][2] |

| Solubility | Soluble in methanol and other polar organic solvents.[1][2] |

| pKa | 9.00 ± 0.58 (Predicted)[1] |

Stability Profile and Degradation Pathways

This compound is stable under normal, ambient conditions when stored correctly. However, exposure to adverse conditions can initiate degradation. The principal degradation pathways are illustrated below and are common to arylboronic acids in general.

Caption: Primary degradation pathways for this compound.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding mesitylene.[3] This reaction can be catalyzed by acid or base and is often accelerated by the presence of water and certain metals.[3] Arylboronic acids with electron-withdrawing groups are generally more susceptible, but the reaction can occur under various conditions, particularly during prolonged heating in aqueous or protic solvents.[3]

Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This process can be initiated by atmospheric oxygen, especially in the presence of light or radical initiators.[4] For this reason, storage under an inert atmosphere is recommended for long-term stability.

Dehydration (Boroxine Formation)

Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is often observed upon heating or storage under vacuum. This process is typically reversible in the presence of water. While not a complete loss of the boronic acid moiety, the formation of boroxines can affect the stoichiometry and reactivity in subsequent reactions.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended.

Table 2: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Container | Light Conditions |

| Solid Powder (Long-term) | -20°C to 8°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Protect from light |

| Solid Powder (Short-term) | Room Temperature | Inert or Dry Air | Tightly sealed, opaque | Protect from light |

| In Solution | -20°C or below | Inert (Argon or Nitrogen) | Tightly sealed, flame-dried glassware | Protect from light |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

-

For solutions, use anhydrous solvents and aliquot to minimize freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[4]

Caption: A general experimental workflow for assessing chemical stability.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% w/v)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block, photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C and 80°C for 7 days. Also, store a solution of the compound at 60°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. / 60°C | 24 hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. / 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |

| Thermal (Solid) | Dry Heat | 60°C / 80°C | 7 days |

| Thermal (Solution) | Dry Heat | 60°C | 24 hours |

| Photostability | ICH Q1B compliant light source | Ambient | Per ICH Q1B |

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Procedure:

-

Method Development: Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of the parent compound from the degradation products.

-

Optimization: Adjust the gradient, mobile phase composition, pH, and column type to achieve adequate resolution (Rs > 1.5) between all peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can resolve the main peak from all degradation product peaks.

Protocol 3: 11B NMR Spectroscopy for Degradation Monitoring

Objective: To monitor the degradation of this compound, particularly the formation of boroxine or other boron-containing species.

Instrumentation:

-

NMR spectrometer with a boron-observe probe.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Initial Spectrum: Acquire an initial ¹¹B NMR spectrum. The boronic acid should give a characteristic broad signal.

-

Stress Application: Subject the NMR tube to stress conditions (e.g., heating).

-

Time-course Monitoring: Acquire ¹¹B NMR spectra at regular intervals to monitor changes in the chemical shifts and the appearance of new signals, which would indicate the formation of degradation products like boroxines or boronate esters.[6][7]

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While it possesses greater stability than many simpler arylboronic acids, it is not immune to degradation. The primary pathways of degradation are protodeboronation, oxidation, and dehydration. By understanding these pathways and implementing the recommended storage and handling protocols, the integrity of the compound can be maintained. For applications requiring rigorous quality control, the implementation of systematic stability studies, including forced degradation and the use of a validated stability-indicating HPLC method, is strongly advised.

References

- 1. This compound | 5980-97-2 [amp.chemicalbook.com]

- 2. 5980-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | CoLab [colab.ws]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid: Synonyms, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical synonyms, physical and chemical properties, and provides an in-depth look at its application in the synthesis of bioactive compounds, including a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Synonyms

This compound, also known as mesitylboronic acid, is a key organoboron compound widely utilized in research and development. While it is primarily known by its systematic IUPAC name, it is also referred to by several other synonyms in chemical literature and commercial catalogs.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Name | Mesitylboronic acid |

| Other Synonyms | 2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, (2,4,6-trimethylphenyl)boranediol |

| CAS Number | 5980-97-2[1][2] |

| NSC Number | 157832[1][2] |

It is important to note that distinct "trade names" for this compound are not prevalent in the market; it is typically supplied by chemical companies under its chemical name.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H13BO2[1][3] |

| Molecular Weight | 164.01 g/mol [1][2][3] |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 115-122 °C (literature value)[1][2] |

| Purity (typical) | ≥95%[1][2] |

Role in Drug Discovery and Development

Boronic acids are crucial building blocks in the synthesis of bioactive molecules.[4] this compound, in particular, serves as a key reagent in the synthesis of complex organic molecules with potential therapeutic applications, including kinase inhibitors and angiotensin II receptor blockers (ARBs).[5][6][7] The sterically hindered nature of the mesityl group can impart unique conformational constraints on the final molecule, which can be advantageous in designing selective inhibitors.

The primary application of this compound in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8] This reaction is fundamental in the construction of biaryl scaffolds, which are common structural motifs in many pharmaceuticals.[9][10]

Below is a logical workflow illustrating the role of this compound in a typical drug discovery process leading to the synthesis of a biaryl-based drug candidate.

Experimental Protocol: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound to synthesize a biphenyl derivative. This reaction is a cornerstone for creating the core structures of many potential drug candidates.

Materials

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 mmol)

-

Base (e.g., potassium carbonate, K2CO3) (2.0 mmol)

-

Solvent: 1,4-Dioxane and water (4:1 mixture, 20 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the 1,4-dioxane and water mixture (20 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 80°C for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[10]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent for researchers and scientists in the field of drug discovery and development. Its utility in the synthesis of complex biaryl structures through the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool in the medicinal chemist's arsenal. This guide provides the foundational knowledge required for the effective and safe use of this important chemical compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound = 95 5980-97-2 [sigmaaldrich.com]

- 3. (2,4,6-TRIMETHYLPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]

- 4. 2,4,6-トリメチルフェニルボロン酸 - 2,4 [sigmaaldrich.com]

- 5. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. ajgreenchem.com [ajgreenchem.com]

The Genesis of a Bulky Building Block: The Discovery and History of 2,4,6-Trimethylphenylboronic Acid

An in-depth look at the origins and early development of a key reagent in modern organic synthesis, providing historical context, original experimental protocols, and a comparative analysis of synthetic evolution.

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a sterically hindered organoboron compound that has become an indispensable tool for chemists in academia and industry. Its unique structural properties, featuring three methyl groups ortho and para to the boronic acid functionality, impart remarkable stability and selectivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This whitepaper delves into the historical discovery and early synthetic development of this important reagent, providing a detailed account for researchers, scientists, and professionals in drug development.

The Dawn of Boronic Acids: A Brief Historical Context

The story of this compound is a chapter in the broader history of organoboron chemistry. The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid.[1] This was followed by the preparation of the first arylboronic acid, phenylboronic acid, by Michaelis and Becker in 1880. These early discoveries laid the groundwork for the exploration of this versatile class of compounds.

The First Synthesis of this compound

The first documented synthesis of this compound appears in the mid-20th century. Two key publications, one in 1958 and another in 1960, are widely cited as the seminal reports of its preparation.[2] These early methods established the foundation for the production of this sterically encumbered boronic acid.

The 1958 Report in the Journal of Organic Chemistry

The 1960 Contribution in the Journal of the American Chemical Society

A detailed experimental procedure for the synthesis of this compound was published in the Journal of the American Chemical Society in 1960 by Hawkins, Lennarz, and Snyder. This paper, titled "Arylboronic Acids. V. Methyl-substituted Boronic Acids, Borinic Acids and Triarylborons," provides a clear protocol for the preparation of this compound.

Experimental Protocols: A Journey Through Time

To appreciate the evolution of synthetic methodology, it is instructive to compare the original protocol with a modern, optimized procedure.

Table 1: Comparison of Historical and Modern Synthesis Protocols

| Parameter | Hawkins, Lennarz, and Snyder (1960) | Modern Protocol |

| Starting Material | Bromomesitylene | 2-Bromo-1,3,5-trimethylbenzene |

| Reagents | Magnesium, n-Butyl borate, Sulfuric acid, Ether | Magnesium turnings, Triethyl borate, Hydrochloric acid, Tetrahydrofuran (THF) |

| Reaction Conditions | Not explicitly detailed in available abstracts | Formation of Grignard reagent in THF, followed by reaction with triethyl borate at -78 °C, then warming to room temperature. |

| Workup | Acidification and extraction | Quenching with HCl, extraction with ether, washing with brine, and drying over anhydrous sodium sulfate. |

| Purification | Recrystallization from benzene | Recrystallization from benzene or other suitable solvents. |

| Yield | Not explicitly detailed in available abstracts | Typically around 58%[3] |

Detailed Experimental Protocols

Original Synthesis by Hawkins, Lennarz, and Snyder (1960)

The following is a generalized procedure based on the common practices of the era, as the full experimental text is not widely accessible.

A solution of bromomesitylene in anhydrous ether would have been added dropwise to magnesium turnings to form the Grignard reagent, mesitylmagnesium bromide. This solution would then be added to a solution of n-butyl borate in ether at a low temperature. After the addition was complete, the reaction mixture would be allowed to warm to room temperature and then hydrolyzed with sulfuric acid. The ethereal layer would be separated, and the aqueous layer extracted with ether. The combined ethereal extracts would be dried and the solvent evaporated. The crude product would then be purified by recrystallization from benzene.

Modern Synthetic Protocol[3]

To a dry three-necked round-bottomed flask containing magnesium chips (60.27 mmol) is added anhydrous tetrahydrofuran (30 mL), and the suspension is stirred. To initiate the Grignard reagent formation, a small amount of bromoisopropene (13.07 mmol) is added, and the mixture is gently heated. A solution of 2-bromo-1,3,5-trimethylbenzene (32.02 mmol) in anhydrous tetrahydrofuran (30 mL) is then added dropwise. The reaction mixture is heated to reflux for 4.5 hours.

After cooling to -78 °C, triethyl borate (111.66 mmol) is added dropwise over 15 minutes. The reaction is allowed to slowly warm to room temperature and stirred for an additional 5 hours. The reaction is then cooled to 0 °C and quenched by the addition of 1 M hydrochloric acid solution, followed by stirring for 2 hours.

The mixture is extracted three times with ether. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. The crude product is recrystallized from benzene to afford pure this compound.[3]

Yield: 58%[3]

Characterization Data (Modern Protocol): [3]

-

¹H-NMR (400 MHz, CDCl₃): δ = 6.82 (s, 2H), 4.73 (brs, 2H), 2.33 (s, 6H), 2.26 (s, 3H)

-

¹³C-NMR (100 MHz, CDCl₃): δ = 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12

Logical Progression of Synthesis

The fundamental approach to the synthesis of this compound has remained consistent since its discovery, relying on the formation of an aryl-metal species followed by quenching with a borate ester. The evolution of the methodology lies in the refinement of the reagents and reaction conditions to improve yield, safety, and reproducibility.

Caption: General synthetic pathway to this compound.

Early Applications and Significance

The initial interest in this compound and other sterically hindered arylboronic acids stemmed from the desire to understand the influence of steric bulk on the properties and reactivity of organoboron compounds. Its utility as a synthetic building block, particularly in carbon-carbon bond-forming reactions, became more apparent with the advent of palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the methyl groups proved to be advantageous in controlling regioselectivity and preventing unwanted side reactions.

Conclusion

The discovery of this compound in the late 1950s marked a significant step in the development of organoboron chemistry. The early synthetic methods, while effective, have been refined over the decades to provide more efficient and reliable protocols. Today, this bulky boronic acid is a cornerstone reagent in organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. Its history serves as a testament to the continuous evolution of synthetic chemistry and the enduring importance of fundamental research.

References

Mesitylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylboronic acid, systematically known as (2,4,6-trimethylphenyl)boronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique reactivity and stability, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the fundamental characteristics of mesitylboronic acid, including its chemical and physical properties, detailed synthesis and purification protocols, spectral data, and key applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Characteristics

Mesitylboronic acid is a white to off-white solid at room temperature.[1] Its chemical structure consists of a boronic acid functional group (-B(OH)₂) attached to a mesitylene (2,4,6-trimethylbenzene) ring.

Physical and Chemical Properties

The fundamental physical and chemical properties of mesitylboronic acid are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃BO₂ | [1][2] |

| Molecular Weight | 164.01 g/mol | [2] |

| CAS Number | 5980-97-2 | [2] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 143-145 °C | [2] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in many organic solvents. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] |

Spectral Data

The following table summarizes key spectral data for mesitylboronic acid, which are crucial for its identification and characterization.

| Spectral Data | Key Features and Interpretation |

| ¹H NMR | The ¹H NMR spectrum of a related compound, 3-tolylboronic acid, shows characteristic signals for the aromatic protons and the methyl group protons. For mesitylboronic acid, one would expect signals for the two aromatic protons and the three methyl groups, in addition to a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the solvent used.[4] |

| ¹³C NMR | The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For arylboronic acids, the carbon atom attached to the boron can sometimes be difficult to observe due to the quadrupolar relaxation of the boron nucleus.[4] |

| FT-IR | The FT-IR spectrum of boronic acids typically shows a broad O-H stretching band for the hydroxyl groups. Characteristic absorptions for the B-O bond are also observed.[5][6] |

| Mass Spectrometry | The mass spectrum of mesitylboronic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of water or other small fragments from the boronic acid group.[7][8] |

Synthesis and Purification

The most common and versatile method for synthesizing arylboronic acids like mesitylboronic acid is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

Synthesis of Mesitylboronic Acid via Grignard Reaction

This protocol is a general representation of the synthesis of arylboronic acids and can be adapted for mesitylboronic acid.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (mesitylmagnesium bromide).

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous THF. Slowly add the trimethyl borate solution to the cold Grignard reagent solution with vigorous stirring. It is crucial to maintain a low temperature to prevent multiple additions of the Grignard reagent to the borate ester.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to hydrolyze the boronic ester and dissolve the magnesium salts.

-

Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude mesitylboronic acid.

Purification of Mesitylboronic Acid

Crude mesitylboronic acid can be purified by several methods to remove impurities such as the corresponding borinic acid or unreacted starting materials.

Experimental Protocol: Recrystallization

-

Dissolve the crude mesitylboronic acid in a minimum amount of a hot solvent or solvent mixture (e.g., benzene, dichloroethane, or ethyl acetate/hexane).[10]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Purification: Acid-Base Extraction

-

Dissolve the crude product in an organic solvent like diethyl ether.

-

Extract the solution with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt.[11]

-

Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.[11]

-

Collect the solid by filtration, wash with water, and dry.[11]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Mesitylboronic acid is a key reagent in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[12] This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13]

Mechanism Description:

-

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.[13]

-

Transmetalation: The organic group from the boronic acid (in this case, the mesityl group) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the final product (Ar-Ar'), regenerating the palladium(0) catalyst.[13]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Experimental Protocol:

-

To a reaction flask, add the aryl halide, mesitylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their potential in medicinal chemistry and drug discovery. The boron atom in boronic acids can form reversible covalent bonds with diols and certain amino acid residues in proteins, making them effective enzyme inhibitors.[15] Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of a boronic acid-based drug used in cancer therapy.[15]

Boronic Acids as Enzyme Inhibitors

The boronic acid group can act as a transition state analog, binding to the active site of enzymes, particularly serine proteases. The empty p-orbital of the sp²-hybridized boron atom can accept a lone pair of electrons from a nucleophilic residue (like the hydroxyl group of serine) in the enzyme's active site, forming a stable tetrahedral intermediate.

Signaling Pathways

While specific signaling pathways directly targeted by mesitylboronic acid are not extensively documented in readily available literature, boronic acids, in general, have been shown to impact various cellular processes. For instance, phenylboronic acid has been demonstrated to inhibit key signaling networks involved in cancer cell migration by affecting the activity of Rho GTPases like RhoA and Rac1.[16] Boronic acid-containing drugs like Bortezomib are known to suppress the NF-κB signaling pathway, which is crucial for cell survival and proliferation in certain cancers.[17]

The steric hindrance provided by the mesityl group in mesitylboronic acid can be exploited in drug design to achieve selectivity for specific enzyme active sites. Further research in this area could lead to the development of novel therapeutics targeting a range of diseases.

Conclusion

Mesitylboronic acid is a valuable and versatile building block in organic chemistry with significant potential in drug discovery. Its unique structural features and reactivity make it an indispensable tool for the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and applications, aiming to support the endeavors of researchers and scientists in advancing chemical and pharmaceutical sciences.

References

- 1. Mesitylboronic acid | CymitQuimica [cymitquimica.com]

- 2. mesitylboronic acid - 5980-97-2 - Structure, Synthesis, Properties [organoborons.com]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of 2,4,6-Trimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis acidity of 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). It explores the theoretical basis of its acidity, the impact of steric hindrance, and comparative data with related arylboronic acids. Detailed experimental protocols for quantifying Lewis acidity are also provided to support further research and application in fields such as catalysis and drug development.

Introduction to Boronic Acids as Lewis Acids

Boronic acids (R-B(OH)₂) are a class of organoboron compounds that function as Lewis acids. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base. In aqueous solution, this manifests as the acceptance of a hydroxide ion to form a tetrahedral boronate species, R-B(OH)₃⁻. The equilibrium of this reaction is a measure of the boronic acid's Lewis acidity and is quantified by its pKa value.

The Lewis acidity of arylboronic acids is influenced by both electronic and steric factors. Electron-withdrawing substituents on the aromatic ring generally increase Lewis acidity (lower pKa), while electron-donating groups decrease it. Steric hindrance, particularly from substituents at the ortho positions, can significantly impede the approach of a Lewis base and the transition from a trigonal planar boronic acid to a tetrahedral boronate, thereby reducing Lewis acidity.

This compound is of particular interest due to the significant steric bulk imparted by the two ortho-methyl groups flanking the boronic acid moiety.

Quantifying the Lewis Acidity of this compound

Direct experimental quantification of the Lewis acidity of this compound is not extensively reported in the literature. However, computational predictions and comparative data from related compounds provide a clear understanding of its properties.

Acidity Constant (pKa)

To contextualize this, we can compare it with less sterically hindered analogs. The progressive introduction of ortho-methyl groups is expected to decrease Lewis acidity (increase pKa) due to increasing steric hindrance around the boron center.

Data Presentation: Comparative pKa Values of Arylboronic Acids

| Compound Name | Structure | pKa (in water, 25°C) | Data Type |

| Phenylboronic acid | C₆H₅B(OH)₂ | 8.83 - 8.9 | Experimental |

| 2-Methylphenylboronic acid (o-Tolylboronic acid) | CH₃C₆H₄B(OH)₂ | 9.1 | Experimental |

| 2,6-Dimethylphenylboronic acid | (CH₃)₂C₆H₃B(OH)₂ | Not Experimentally Found | - |

| This compound | (CH₃)₃C₆H₂B(OH)₂ | ~9.00 ± 0.58 | Predicted |

Table 1: Comparison of aqueous pKa values for phenylboronic acid and its ortho-methylated derivatives. The increasing steric bulk from ortho-substituents is expected to decrease Lewis acidity.

The data illustrates that even a single ortho-methyl group in 2-methylphenylboronic acid increases the pKa relative to the unsubstituted phenylboronic acid, indicating lower acidity. It is therefore highly probable that the two ortho-methyl groups in this compound further decrease its Lewis acidity, aligning with the predicted pKa value.

Methodologies for Determining Lewis Acidity

Several experimental and computational methods are employed to evaluate the Lewis acidity of boronic acids.

Spectrophotometric pKa Determination

This is a common method for determining the pKa of boronic acids that possess a UV-active chromophore. The absorbance spectrum of the arylboronic acid changes as a function of pH due to the different electronic structures of the trigonal acid and the tetrahedral boronate.

-

Preparation of Solutions:

-

Prepare a stock solution of the boronic acid (e.g., 10 mM in DMSO or methanol).

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa (e.g., pH 7 to 12). Maintain a constant ionic strength across all buffers (e.g., with 0.1 M KCl).

-

-

Sample Preparation:

-

In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.

-

Add a small, fixed aliquot of the boronic acid stock solution to each well, ensuring the final concentration of the organic cosolvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa. Prepare blank wells with buffer and cosolvent only for background correction.

-

-

Data Acquisition:

-

Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.

-

-

Data Analysis:

-

Correct the absorbance spectra by subtracting the corresponding blank.

-

Identify wavelengths with the largest difference in absorbance between the acidic and basic forms.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function to determine the inflection point, which corresponds to the pKa.

-

Diagram: Workflow for Spectrophotometric pKa Determination

Gutmann-Beckett Method (Acceptor Number)

For assessing Lewis acidity in non-aqueous solvents, the Gutmann-Beckett method is a powerful tool. It uses a probe molecule, triethylphosphine oxide (TEPO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid. The resulting "Acceptor Number" (AN) provides a relative measure of Lewis acidity.

-

Materials:

-

The Lewis acid (e.g., this compound).

-

Triethylphosphine oxide (TEPO) as the probe Lewis base.

-

A weakly Lewis acidic, deuterated solvent (e.g., CDCl₃, C₆D₆, or CH₂Cl₂).

-

-

Sample Preparation:

-

Prepare a solution of the Lewis acid of known concentration (e.g., 0.06 mmol) in the chosen deuterated solvent (e.g., 0.6 mL) in an NMR tube.

-

In a separate vial, prepare a solution of TEPO with the same molar amount (0.06 mmol) in the same volume of solvent.

-

Transfer the TEPO solution to the NMR tube containing the Lewis acid, ensuring an equimolar ratio.

-

-

Data Acquisition:

-

Acquire a ³¹P{¹H} NMR spectrum of the mixture.

-

Acquire a reference ³¹P{¹H} NMR spectrum of TEPO alone in the same solvent. The chemical shift of TEPO in hexane is defined as the zero point (δ = 41.0 ppm, AN = 0).

-

-

Data Analysis:

-

Determine the chemical shift (δ_sample) of the TEPO-boronic acid adduct.

-

Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample - 41.0)

-

Diagram: Gutmann-Beckett Method Logic

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid. Due to the difficulty in experimental determination, FIA is almost exclusively calculated using quantum chemistry methods like Density Functional Theory (DFT).

-

Structure Optimization:

-

Perform geometry optimizations for the Lewis acid (e.g., this compound) and its fluoride adduct (e.g., [ (CH₃)₃C₆H₂B(OH)₂F ]⁻) using a suitable level of theory (e.g., DLPNO-CCSD(T) or a benchmarked density functional).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to obtain thermochemical data (enthalpies) and to confirm that they are true energy minima (no imaginary frequencies).

-

-

FIA Calculation:

-

Calculate the gas-phase FIA using the following equation: FIA = -ΔH = H(Lewis Acid) + H(F⁻) - H(Lewis Acid-F⁻ Adduct)

-

Solvation effects can be incorporated using a continuum solvation model (e.g., COSMO or SMD) to provide a more realistic FIA value in a specific solvent.

-

Impact of Steric Hindrance on Lewis Acidity and Reactivity

The two ortho-methyl groups of this compound create a sterically crowded environment around the boron center. This has several important consequences:

-

Reduced Lewis Acidity: As discussed, steric hindrance disfavors the formation of the tetrahedral boronate anion, leading to a higher pKa compared to less hindered boronic acids.

-

Modified Reactivity: In reactions like the Suzuki-Miyaura coupling, the steric bulk can slow down the transmetalation step. However, this can also be exploited to achieve higher selectivity in certain synthetic applications.

-

Inhibition of Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. The steric hindrance in this compound can suppress this side reaction, potentially improving its stability and shelf-life.

Diagram: Steric Hindrance Effect

Conclusion

This compound is a moderately weak Lewis acid, primarily due to the significant steric hindrance imposed by its two ortho-methyl substituents. While this reduces its intrinsic acidity compared to phenylboronic acid, it also imparts unique reactivity and stability profiles. Understanding its Lewis acidity is crucial for its effective application in drug design, where it might be used as a covalent warhead, and in organic synthesis, where it serves as a key building block. The methodologies detailed in this guide provide a robust framework for the quantitative assessment of its and other boronic acids' Lewis acidic properties.

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethylphenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a crucial reagent in synthetic organic chemistry, particularly for the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. Its utility is especially pronounced in the synthesis of sterically hindered biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The steric bulk of the two ortho-methyl groups on the phenyl ring presents unique challenges and opportunities in cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields.[1][3] This document provides detailed application notes, experimental protocols, and mechanistic insights for the effective use of this compound in Suzuki-Miyaura coupling.